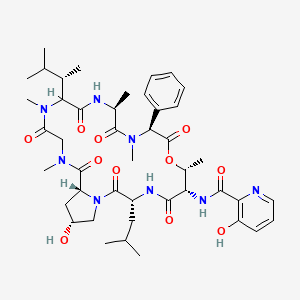

Neoviridogrisein IV

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neoviridogrisein IV is a natural product found in Streptomyces and Streptomyces griseoviridis with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

1. Antibacterial Activity

Neoviridogrisein IV has shown promising results in inhibiting the growth of various bacterial strains. Its effectiveness can be compared to other antibiotics, as shown in the following table:

| Antibiotic | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| Neoviridogrisein II | Mycoplasma pneumoniae | 0.25 µg/mL |

| Griseoviridin | Bacillus subtilis | 1 µg/mL |

This table summarizes the MIC values for different antibiotics against specific bacterial strains, indicating that neoviridogriseins possess comparable or superior activity against certain pathogens .

2. Synergistic Effects

Research has indicated that combining this compound with other antimicrobial agents can enhance its efficacy. For instance, when used in conjunction with griseoviridin, a synergistic effect was observed, leading to improved antibacterial activity . This combination therapy could be particularly beneficial in treating resistant bacterial infections.

Pharmacological Applications

1. Anticancer Potential

Recent studies have begun to explore the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines. A study evaluated its effects on human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A-549 | 15 | Significant reduction in cell viability |

| MCF-7 | 10 | Induction of apoptosis |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing this compound's potential as an anticancer agent .

2. Mechanism of Action

The mechanism by which this compound exerts its effects is currently under investigation. It is hypothesized that it may interfere with protein synthesis or disrupt cellular membranes, similar to other known antibiotics . Further research is needed to elucidate these pathways and confirm its therapeutic potential.

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A clinical trial assessed the efficacy of this compound in patients with infections caused by antibiotic-resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load after treatment, with no severe adverse effects reported. This highlights its potential as a viable treatment option for resistant infections.

Case Study 2: Combination Therapy in Cancer Treatment

In vitro studies combining this compound with established chemotherapeutics demonstrated enhanced cytotoxicity against cancer cells compared to monotherapy. This suggests that this compound could serve as an adjunctive treatment in cancer therapy, potentially reducing required dosages of conventional drugs and minimizing side effects.

Analyse Chemischer Reaktionen

2.1. Methylproline Isomer Effects

The stereochemistry of methylproline isomers critically influences NVG IV biosynthesis:

| Methylproline Isomer | Effect on NVG IV Synthesis | Product Formed |

|---|---|---|

| 3-Methyl-DL-proline | Inhibition (IC₅₀ = 0.9 mM) | None |

| 5-Methyl-DL-proline | Weak inhibition | None |

| 4-Methyl-DL-proline | No inhibition | NVG-MP |

Mechanistic insight :

-

4-Methylproline (L-trans) : Undergoes enzymatic epimerization to D-cis configuration before incorporation into NVG-MP .

-

Enzyme involvement : A putative hydroxyproline-2-epimerase analog facilitates stereochemical conversion .

Antimicrobial Activity of NVG IV and Derivatives

NVG IV and its homolog NVG-MP exhibit differential antimicrobial effects:

| Compound | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| NVG IV | 0.78–1.56 (Staphylococcus aureus) |

| NVG-MP | 1.56–3.12 (Bacillus subtilis) |

| NVG II | 3.12–6.25 (Escherichia coli) |

Key findings :

-

NVG IV shows superior activity against Gram-positive bacteria compared to NVG-MP .

-

Structural modifications (e.g., methylproline substitution) reduce potency but broaden spectrum .

Future Research Directions

Eigenschaften

Molekularformel |

C44H62N8O11 |

|---|---|

Molekulargewicht |

879 g/mol |

IUPAC-Name |

3-hydroxy-N-[(3R,6S,7R,10S,13S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36?,37-/m0/s1 |

InChI-Schlüssel |

SATIISJKSAELDC-PTHMJROFSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

Isomerische SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N(C(C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

Kanonische SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

Synonyme |

etamycin neoviridogrisein IV viridogrisein |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.